molecular formula C13H14BrNO2 B14893771 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide

Cat. No.: B14893771
M. Wt: 296.16 g/mol
InChI Key: IDZHVMKZZJRDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide (CAS 848908-61-2) is a small-molecule benzofuran derivative with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol . This compound is part of the benzofuran chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core benzofuran structure is extensively investigated for its potential in designing novel therapeutic agents, particularly in oncology . The presence of a bromine atom on the benzofuran core is a significant structural feature. Research indicates that brominated benzofuran derivatives often exhibit enhanced cytotoxicity and improved binding affinity to biological targets . This is partly attributed to the ability of the bromine atom to form "halogen bonds" with target proteins, creating a σ-hole that enhances the compound's selectivity and potency . Specific bromo-derivatives of benzofurans have demonstrated potent and selective toxicity towards human leukemia cell lines, such as K562 and HL-60, while showing significantly lower toxicity against normal endothelial cells . This suggests that this compound is a valuable compound for researchers exploring new anticancer agents with selective cytotoxicity profiles. Beyond oncology, benzofuran derivatives are widely studied for a broad spectrum of other pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral applications . The N-isopropyl carboxamide moiety in its structure may contribute to its pharmacokinetic properties and interaction with biological targets. This compound is intended for research use only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromo-3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H14BrNO2/c1-7(2)15-13(16)12-8(3)10-6-9(14)4-5-11(10)17-12/h4-7H,1-3H3,(H,15,16)

InChI Key

IDZHVMKZZJRDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This step involves the reaction with isopropylamine (NH2CH(CH3)2) and a carboxylating agent such as carbon dioxide (CO2) or phosgene (COCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound’s biological activity is studied for its potential use as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide Benzofuran 5-Br, 3-Me, N-isopropyl ~325.18 High lipophilicity (LogP ~3.2), potential CNS activity
5-Cyclopropyl-2-(4-fluorophenyl)-6-(N-(1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)ethyl)methylsulfonamido)-N-methylbenzofuran-3-carboxamide (GSK8175) Benzofuran 5-Cyclopropyl, benzoxaborole, 4-F-phenyl ~650.00 (estimated) Antiviral (e.g., HIV), benzoxaborole enhances target binding
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Benzamide 5-Br, 2-F, 3-Me, N-cyclopropyl ~300.00 (estimated) Fluorine enhances electronegativity; possible kinase inhibition

Key Observations :

  • Halogen Effects : Bromine in the target compound vs. fluorine in the benzamide analog () alters electronic properties. Bromine’s polarizability supports halogen bonding, while fluorine’s electronegativity enhances electrostatic interactions.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s bromine and isopropyl groups likely elevate LogP (~3.2) compared to the fluorinated benzamide analog (LogP ~2.5), favoring blood-brain barrier penetration .
  • Synthetic Complexity : GSK8175’s benzoxaborole moiety introduces synthetic challenges (e.g., boron incorporation), whereas the target compound’s structure is more straightforward to derivatize .
  • For example, bromine’s halogen bonding may mimic the benzoxaborole’s boron-mediated binding in GSK8175 .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of benzofuran-2-carboxamide precursors via Pd-catalyzed C-H arylation to introduce the bromo and methyl substituents.
  • Step 2 : Transamidation with isopropylamine under optimized conditions (e.g., THF solvent, DIAD, and triphenylphosphine for coupling reactions).
  • Purification : Column chromatography or recrystallization to isolate the target compound.
  • Validation : Confirm structure via 1^1H NMR, 13^{13}C NMR, and ESI-LCMS .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group verification and stereochemical analysis.
  • Mass Spectrometry : ESI-LCMS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzofuran derivatives (e.g., bond angles: 96.91–136.25°, torsion angles: 78.25–169.73°) .

Q. What structural features influence its bioactivity?

  • Methodological Answer : Key features include:

  • Benzofuran Core : Dictates π-π stacking interactions with biological targets.
  • Bromo Substituent : Enhances electrophilic reactivity and binding affinity.
  • Isopropylcarboxamide : Modulates solubility and hydrogen-bonding capacity.
    Comparative studies with analogs (e.g., methoxy or methylsulfinyl variants) reveal these substitutions impact potency in enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl2_2(dppf) or Buchwald-Hartwig catalysts for C-H activation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) to balance reactivity and solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products.
  • Scale-Up : Implement continuous-flow reactors for reproducible yields >80% .

Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes and LCMS to identify metabolites affecting in vivo efficacy.
  • Protein Binding Studies : Quantify free drug concentration via equilibrium dialysis.
  • Dose Adjustment : Apply pharmacokinetic modeling to correlate in vitro IC50_{50} with effective plasma levels .

Q. What computational strategies validate molecular conformation in solution vs. crystal structures?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with X-ray data (e.g., dihedral angles: 83.97–124.56°).
  • Molecular Dynamics (MD) : Simulate solvation effects to assess flexibility of the isopropyl group.
  • NOESY NMR : Detect through-space interactions to confirm solution-state conformation .

Q. How to design structure-activity relationship (SAR) studies using analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace bromo with chloro or iodo groups; vary substituents (e.g., cyclopropyl, fluorophenyl) at position 3.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).
  • Data Analysis : Use 3D-QSAR models to correlate electronic/steric parameters with activity trends .

Q. What strategies mitigate regioisomerism during benzofuran ring functionalization?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., sulfinyl) to control bromination regioselectivity.
  • Protection/Deprotection : Use Boc or Fmoc groups to block competing reaction sites.
  • HPLC Monitoring : Track regioisomer ratios during synthesis for real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.